molecular formula C22H23Cl2NO2 B8468500 3,6-Bis(4-chlorobutyryl)-N-ethylcarbazole CAS No. 53428-17-4

3,6-Bis(4-chlorobutyryl)-N-ethylcarbazole

Cat. No. B8468500
Key on ui cas rn: 53428-17-4
M. Wt: 404.3 g/mol
InChI Key: MJGHXVMMICTRQR-UHFFFAOYSA-N
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Patent
US03946021

Procedure details

To a solution of 78.0g (0.4 mole) of N-ethylcarbazole and 141 g (1.0 mole) of 4-chlorobutyrylchloride in 1 l of methylene chloride, previously cooled to 0°C, 127.0 g (0.95 mole) of aluminum chloride was added portionwise. The mixture was stirred at room temperature for 16 hours, and the resulting complex was decomposed with concentrated HCl/ice. The organic layer was separated, washed with water, dried over magnesium sulfate and treated with pentane to precipitate the desired product which was recrystallized from acetone and then acetone-methanol. M.P. 106°-108°C, λmaxEtOH 259, E1cm1% 1030.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step Two
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].[Cl:16][CH2:17][CH2:18][CH2:19][C:20](Cl)=[O:21].[Cl-:23].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[Cl:16][CH2:17][CH2:18][CH2:19][C:20]([C:7]1[CH:6]=[CH:5][C:4]2[N:3]([CH2:1][CH3:2])[C:15]3[C:10]([C:9]=2[CH:8]=1)=[CH:11][C:12]([C:20](=[O:21])[CH2:19][CH2:18][CH2:17][Cl:23])=[CH:13][CH:14]=3)=[O:21] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
141 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
127 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with pentane
CUSTOM
Type
CUSTOM
Details
to precipitate the desired product which
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetone

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCl)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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